molecular formula C18H12N2S2 B073050 Quinoline, 8,8'-dithiobis- CAS No. 1160-28-7

Quinoline, 8,8'-dithiobis-

Cat. No. B073050
CAS RN: 1160-28-7
M. Wt: 320.4 g/mol
InChI Key: ZGPTTYFYQZTJQN-UHFFFAOYSA-N
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Description

Quinoline, 8,8’-dithiobis- is a chemical compound with the molecular formula C18H12N2S2 . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

Quinoline is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline exhibits a range of chemical reactions. For example, it can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

Quinoline has attracted attention due to its unique physical and chemical properties . It is an essential segment of both natural and synthetic compounds .

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives are known for their effectiveness as corrosion inhibitors. Their molecular structure allows for the formation of highly stable chelating complexes with metallic surfaces, offering protection against corrosion. This application is significant in extending the lifespan and maintaining the integrity of metal-based structures in various industries (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimalarial Drug Development

Quinoline and quinazoline alkaloids have shown significant bioactivities, leading to the discovery of drugs for treating malaria and cancer. The compounds derived from these classes have been pivotal in developing antimalarial and anticancer drugs, showcasing the diversity and potential of quinoline derivatives in therapeutic applications (Shang et al., 2018).

Green Chemistry Approaches

The synthesis of quinoline scaffolds has been reimagined through green chemistry approaches, focusing on reducing the environmental impact by eliminating the use of hazardous chemicals and conditions. This approach not only emphasizes the importance of sustainable practices in chemical synthesis but also opens new pathways for developing quinoline-based compounds with minimized ecological footprints (Nainwal et al., 2019).

Antimicrobial and Antifungal Applications

Quinoline derivatives have also been explored for their antimicrobial and antifungal properties, contributing to the development of new therapeutic agents. Their structural versatility allows for the design of compounds targeting a broad spectrum of microbial and fungal pathogens, indicating the potential of quinoline derivatives in combating infectious diseases (Salahuddin et al., 2023).

Environmental Degradation

The degradation of quinoline and its derivatives, especially in environmental contexts, has been a subject of study due to their persistence and potential ecological impacts. Research into biodegradation and other degradation methods aims to mitigate the environmental risks associated with quinoline compounds, ensuring safer use and disposal practices (Luo et al., 2020).

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

8-(quinolin-8-yldisulfanyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c1-5-13-7-3-11-19-17(13)15(9-1)21-22-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPTTYFYQZTJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SSC3=CC=CC4=C3N=CC=C4)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061574
Record name Quinoline, 8,8'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 8,8'-dithiobis-

CAS RN

1160-28-7
Record name 8,8′-Dithiobis[quinoline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 8,8'-dithiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8,8'-dithiobis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 8,8'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8'-disulfanediyldiquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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